Trizma citrate dibasic

Catalog No.
S973451
CAS No.
108321-34-2
M.F
C14H30N2O13
M. Wt
434.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trizma citrate dibasic

CAS Number

108321-34-2

Product Name

Trizma citrate dibasic

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C14H30N2O13

Molecular Weight

434.395

InChI

InChI=1S/C6H8O7.2C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*6-8H,1-3,5H2

InChI Key

XDJZTRQRZFHVTE-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Maintaining Physiological pH

Maintaining a stable pH is crucial for many biological processes and experiments. Trizma citrate dibasic effectively buffers solutions within a physiological pH range (around pH 6.4 - 7.4) . This makes it ideal for:

  • Cell culture: Maintaining the optimal pH environment for cell growth and function .
  • Enzyme assays: Ensuring consistent activity and stability of enzymes during experiments .
  • Organelle isolation: Preserving the structure and function of isolated organelles like mitochondria or lysosomes .

Protein and Nucleic Acid Research

Trizma citrate dibasic plays a crucial role in various protein and nucleic acid research techniques:

  • Protein purification: Employed in buffers for protein extraction, purification, and storage due to its ability to minimize protein aggregation and maintain stability .
  • Nucleic acid isolation: Incorporated in buffers for DNA and RNA extraction and purification, promoting nucleic acid integrity and yield .
  • Electrophoresis: Used as a component in running and transfer buffers for gel electrophoresis techniques like SDS-PAGE and Western blotting, enabling efficient separation of proteins and nucleic acids .

Other Research Applications

Beyond the aforementioned applications, Trizma citrate dibasic finds use in various other scientific research settings:

  • Immunoassays: Employed in buffers for maintaining optimal pH during antibody-antigen binding reactions .
  • Chromatography: Used as a component of mobile phases for chromatographic separation techniques .
  • Microscopy: Incorporated in solutions for cell fixation and staining, preserving cellular morphology for microscopy analysis .

Trizma citrate dibasic, also known as Tris citrate dibasic, is a chemical compound that serves as a buffering agent in various biochemical and biological applications. It is derived from tris(hydroxymethyl)aminomethane and citric acid, and its primary role is to maintain stable pH levels in solutions, particularly in the range of 7.0 to 9.0. The compound is particularly valued for its ability to resist changes in pH upon the addition of acids or bases, making it essential in laboratory settings where precise pH control is crucial.

Tris-citrate functions as a buffer by maintaining a stable pH environment in biological experiments.

  • When the solution becomes acidic (excess H+), the basic Tris molecule can accept protons, minimizing the overall H+ concentration and bringing the pH back towards neutrality.
  • Conversely, if the solution becomes basic (excess OH-), the acidic citric acid can donate protons, reducing the OH- concentration and again promoting a neutral pH.

This buffering action is crucial for many biological processes that are sensitive to pH fluctuations. Enzymes, for example, have optimal activity ranges within specific pH windows. Maintaining a stable pH ensures enzymes function properly and prevents them from denaturing (losing their structure and function).

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves, safety glasses, and lab coat when handling.
  • Potential respiratory irritant: Work in a well-ventilated area, especially when handling concentrated solutions.
  • Proper disposal: Dispose of Tris-citrate according to local regulations for laboratory
, primarily as a buffer. When added to a solution, it can react with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to stabilize the pH. The general reaction can be represented as follows:

Trizma citrate dibasic+H+Trizma citrate monobasic\text{Trizma citrate dibasic}+\text{H}^+\rightleftharpoons \text{Trizma citrate monobasic}

This equilibrium allows the solution to maintain a consistent pH level despite the addition of other acidic or basic substances.

Trizma citrate dibasic exhibits significant biological activity, particularly in biochemical assays and cell culture applications. It has been shown to enhance the stability of proteins and nucleic acids during experimental procedures. Additionally, its buffering capacity is critical in preventing fluctuations in pH that could denature sensitive biomolecules. The compound is often used in protein isolation and purification processes, where maintaining an optimal pH is essential for enzyme activity and stability.

The synthesis of Trizma citrate dibasic typically involves the neutralization of citric acid with tris(hydroxymethyl)aminomethane. The following steps outline a common synthesis method:

  • Preparation of Citric Acid Solution: Dissolve citric acid in distilled water.
  • Addition of Tris Base: Gradually add tris(hydroxymethyl)aminomethane to the citric acid solution while stirring.
  • pH Adjustment: Monitor the pH of the solution and adjust as necessary to achieve the desired buffering capacity.
  • Final Dilution: Dilute the solution to the desired concentration with distilled water.

This method ensures that the resulting Trizma citrate dibasic solution retains its buffering properties for various applications.

Trizma citrate dibasic has a wide range of applications across different fields:

  • Biochemical Research: Used as a buffer in enzyme assays, protein purification, and nucleic acid studies.
  • Clinical Diagnostics: Employed in diagnostic tests where stable pH conditions are required.
  • Cell Culture: Provides an optimal environment for cell growth by maintaining physiological pH levels.
  • Pharmaceutical Formulations: Utilized in drug formulations to ensure stability and efficacy.

Studies on Trizma citrate dibasic have highlighted its interactions with various biological molecules. For instance, it has been shown to effectively stabilize proteins during storage and handling by preventing denaturation caused by pH shifts. Additionally, its role as a calcium chelator makes it important in studies involving calcium-dependent processes, although caution must be taken when calcium concentrations are critical.

Trizma citrate dibasic shares similarities with several other buffering agents but possesses unique characteristics that make it particularly useful in certain applications. Below is a comparison with similar compounds:

Compound NameKey FeaturesUnique Aspects
Ammonium Citrate DibasicSoluble in water; acts as an acidLess commonly used than Trizma citrate dibasic
Sodium CitrateCommonly used for anticoagulation; bufferingMore widely used in food industry
Phosphate Buffered SalineMaintains physiological pH; contains phosphateOften used for cell culture; not as versatile
HEPESStable at physiological pH; good solubilityLess effective at lower pH levels compared to Trizma citrate dibasic

Trizma citrate dibasic stands out due to its versatility across various pH ranges and its effectiveness in stabilizing biomolecules during biochemical experiments.

Molecular Formula and Composition

Trizma citrate dibasic represents a complex molecular entity formed through the combination of tris(hydroxymethyl)aminomethane and citric acid components [1]. The compound possesses the molecular formula C14H30N2O13, with a molecular weight of 434.39 atomic mass units [1] [2]. The linear formula can be expressed as (C4H11NO3)2- C6H8O7, indicating the presence of two tris(hydroxymethyl)aminomethane molecules combined with one citric acid molecule [5].

The compositional analysis reveals that each molecule contains fourteen carbon atoms, thirty hydrogen atoms, two nitrogen atoms, and thirteen oxygen atoms [1] [2]. The Chemical Abstracts Service registry number for this compound is 108321-34-2 [1] [2]. The molecular architecture demonstrates the dibasic nature of the citrate component, where two of the three carboxyl groups of citric acid participate in salt formation with the tris base components [1].

Table 1: Molecular Composition Data for Trizma Citrate Dibasic

ParameterValueReference
Molecular FormulaC14H30N2O13 [1] [2]
Molecular Weight434.39 g/mol [1] [2]
Linear Formula(C4H11NO3)2- C6H8O7 [5]
Chemical Abstracts Service Number108321-34-2 [1] [2]
Exact Mass434.17500 [1]
Polar Surface Area305.55000 Ų [1]

The tris(hydroxymethyl)aminomethane component contributes the molecular formula C4H11NO3 with a molecular weight of 121.14 g/mol [32] [33]. This organic compound, systematically named 2-amino-2-(hydroxymethyl)-1,3-propanediol, contains a central quaternary carbon atom bonded to an amino group and three hydroxymethyl groups [34]. The citric acid component possesses the molecular formula C6H8O7 with a molecular weight of 192.12 g/mol [40] [41]. Citric acid, systematically known as 2-hydroxypropane-1,2,3-tricarboxylic acid, features three carboxyl groups and one hydroxyl group attached to a central carbon framework [40] [42].

Crystallographic and Conformational Analysis

The crystallographic properties of Trizma citrate dibasic have been characterized through various analytical techniques, though comprehensive single-crystal X-ray diffraction studies specific to this compound remain limited in the published literature [9]. The compound exhibits crystalline behavior typical of organic salt formations, where the ionic interactions between the protonated tris base and the deprotonated citrate anions contribute to the overall crystal stability [11].

The conformational analysis of the individual components provides insight into the molecular arrangement within the crystalline structure. The tris(hydroxymethyl)aminomethane component adopts a tetrahedral geometry around the central carbon atom, with the three hydroxymethyl groups positioned to minimize steric hindrance [34]. The primary amine group can participate in hydrogen bonding interactions, which significantly influence the crystal packing arrangements [11].

Citric acid demonstrates conformational flexibility due to the presence of multiple rotatable bonds around the central carbon chain [47]. The three carboxyl groups can adopt various orientations, allowing for extensive hydrogen bonding networks within the crystal lattice [11]. The hydroxyl group at the central carbon provides additional hydrogen bonding capacity, contributing to the stabilization of the crystalline structure [43].

Table 2: Structural Parameters of Component Molecules

ComponentCentral Atom GeometryKey Functional GroupsHydrogen Bond Donors/Acceptors
Tris(hydroxymethyl)aminomethaneTetrahedralPrimary amine, Three hydroxyl groups4 donors, 4 acceptors
Citric AcidTrigonal planar (central C)Three carboxyl groups, One hydroxyl group4 donors, 7 acceptors

The crystalline form of Trizma citrate dibasic likely involves extensive hydrogen bonding networks between the amino and hydroxyl groups of the tris component and the carboxyl and hydroxyl groups of the citrate component [11]. These intermolecular interactions contribute to the formation of a stable three-dimensional crystal lattice structure [25].

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of Trizma citrate dibasic provides detailed information about the molecular structure and bonding arrangements within the compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms present in both component molecules [18] [21].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of Trizma citrate dibasic shows characteristic signals corresponding to the different hydrogen environments within the molecule [16] [17]. The tris(hydroxymethyl)aminomethane component exhibits signals for the hydroxymethyl protons, typically appearing as multiplets in the region of 3.5-4.0 parts per million [16]. The amino group protons appear as exchangeable signals, often broadened due to chemical exchange processes [17].

The citric acid component contributes distinctive signals for the methylene protons adjacent to the carboxyl groups, appearing as an AB spin system due to their geminal coupling [18]. These protons typically resonate in the region of 2.5-3.0 parts per million [18]. The hydroxyl proton of the central carbon appears as a broad signal, often exchange-broadened depending on the solution conditions [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [21]. The carbonyl carbons of the citric acid component appear in the characteristic carboxyl region around 170-180 parts per million [21]. The quaternary carbon bearing the hydroxyl group resonates around 70-80 parts per million, while the methylene carbons appear around 40-50 parts per million [21].

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts

ComponentProton EnvironmentChemical Shift Range (ppm)Multiplicity
Tris ComponentHydroxymethyl CH23.5-4.0Multiplet
Tris ComponentAmino NH2Variable (exchangeable)Broad
Citrate ComponentMethylene CH22.5-3.0AB system
Citrate ComponentHydroxyl OHVariable (exchangeable)Broad

Infrared Spectroscopy

Infrared spectroscopy of Trizma citrate dibasic reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [22] [23]. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the overlapping stretches of the hydroxyl groups from both the tris and citrate components, as well as the amino group stretching vibrations [23] [24].

The carbonyl stretching vibrations of the citrate component appear as strong absorptions in the region of 1650-1750 cm⁻¹ [24] [27]. The specific frequency depends on the ionization state of the carboxyl groups and the hydrogen bonding environment [27]. The carbon-oxygen stretching vibrations of the hydroxyl groups contribute to absorptions in the 1000-1300 cm⁻¹ region [23].

Table 4: Characteristic Infrared Absorption Bands

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
Hydroxyl/Amino stretch3200-3600Strong, broadO-H and N-H stretching
Carbonyl stretch1650-1750StrongC=O stretching (carboxyl)
Carbon-Oxygen stretch1000-1300Medium-StrongC-O stretching (hydroxyl)
Fingerprint region600-1500VariableMultiple vibrations

Mass Spectrometry

Mass spectrometric analysis of Trizma citrate dibasic provides information about the molecular ion and fragmentation patterns [28] [29]. The molecular ion peak appears at mass-to-charge ratio 434, corresponding to the intact molecular formula [1]. Under electron ionization conditions, the compound undergoes characteristic fragmentation patterns related to the loss of functional groups and cleavage of carbon-carbon bonds [28].

The fragmentation of the tris component typically involves the loss of hydroxymethyl groups (CH2OH, mass 31) and the formation of characteristic fragment ions [28]. The citrate component shows fragmentation patterns consistent with the loss of carboxyl groups (COOH, mass 45) and the cleavage of the carbon chain [28] [29].

Table 5: Mass Spectrometric Fragmentation Data

Fragment IonMass-to-Charge RatioAssignmentRelative Intensity
Molecular Ion434[M]⁺Medium
Base PeakVariableComponent-specificHigh
Characteristic Fragments403, 389, 344Loss of functional groupsMedium-Low
Low Mass Fragments<200Extensive fragmentationVariable

Dates

Modify: 2023-08-15

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